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molecular formula C8H16O B014665 (1-Methylcyclohexyl)methanol CAS No. 14064-13-2

(1-Methylcyclohexyl)methanol

Cat. No. B014665
M. Wt: 128.21 g/mol
InChI Key: UUBPRIUBEQJUQL-UHFFFAOYSA-N
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Patent
US07973062B2

Procedure details

General Procedure C for compounds 7a-m: A mixture of compound 3 (0.5 mmol), compounds 6a-m (0.6 mmol) and K2CO3 (0.65 mmol) were stirred in 3 mL DMF. The solution was heated to 80° C. for 4 hr. the solution was poured into water, extracted with ethyl acetate (10 ml * 3), and concentrated. The residue was purified by chromatography.
[Compound]
Name
compounds 7a-m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 3
Quantity
0.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
compounds 6a-m
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.65 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:8][O:9]C2C=CC(C=C3SC(=O)NC3=O)=CC=2[N+]([O-])=O)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[CH3:1][C:2]1([CH2:8][OH:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
compounds 7a-m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
compound 3
Quantity
0.5 mmol
Type
reactant
Smiles
CC1(CCCCC1)COC1=C(C=C(C=C2C(NC(S2)=O)=O)C=C1)[N+](=O)[O-]
Name
compounds 6a-m
Quantity
0.6 mmol
Type
reactant
Smiles
Name
Quantity
0.65 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (10 ml * 3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography

Outcomes

Product
Name
Type
Smiles
CC1(CCCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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